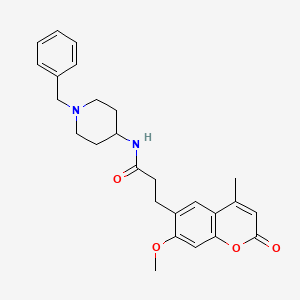

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Description

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic small molecule characterized by a chromen-2-one (coumarin) core substituted with methoxy and methyl groups at positions 7 and 4, respectively. The propanamide linker connects this chromenone moiety to a 1-benzylpiperidin-4-yl group, a structural feature common in central nervous system (CNS)-targeting compounds due to piperidine’s ability to modulate receptor binding.

Properties

Molecular Formula |

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |

InChI |

InChI=1S/C26H30N2O4/c1-18-14-26(30)32-24-16-23(31-2)20(15-22(18)24)8-9-25(29)27-21-10-12-28(13-11-21)17-19-6-4-3-5-7-19/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,27,29) |

InChI Key |

OINYFMGDWDKGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the benzylpiperidine with the chromenyl propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Neuropharmacology

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has been studied for its potential neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

Pain Management

The compound's structural analogs have been linked to analgesic properties. Research indicates that piperidine derivatives can interact with opioid receptors, providing insights into their potential use as pain management agents. Case studies have highlighted the effectiveness of related compounds in alleviating chronic pain conditions, suggesting that this compound may possess similar properties.

Case Study 1: Analgesic Effects

In a study involving animal models, a piperidine derivative similar to this compound demonstrated significant analgesic effects when administered at varying dosages. The results indicated a dose-dependent response, with higher doses correlating with increased pain relief.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Key Observations :

- The chromenone core is a recurring motif, with oxidation state (2-oxo vs. 4-oxo) and substitution patterns (methoxy, methyl) influencing electronic properties and binding affinity.

- Piperidine-amide linkages are critical for receptor interactions; substituents on the piperidine (e.g., benzyl vs. methyl) modulate steric and hydrophobic effects .

Pharmacological and Functional Comparisons

- Compound 5d : Chromen-4-one derivatives are often explored for anti-inflammatory or kinase inhibitory activity. The ethyl spacer in 5d may alter membrane permeability compared to the propanamide linker in the target compound.

Key Research Findings

- Chromenone-piperidine hybrids demonstrate versatility in targeting diverse pathways (e.g., inflammation, CNS disorders, epigenetics) .

- Substitution on the piperidine nitrogen (benzyl vs. methyl) significantly alters receptor selectivity and metabolic stability .

- Methoxy groups on aromatic rings improve pharmacokinetic profiles by balancing solubility and membrane permeability .

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound that exhibits a variety of biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with an average molecular weight of approximately 434.53 g/mol. This compound features a benzylpiperidine moiety and a chromenone derivative, which contribute to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors in the body:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which can enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease.

- Monoamine Oxidase (MAO) Inhibition : Compounds related to this structure may also act as inhibitors of monoamine oxidase, particularly MAO-B, which is implicated in neurodegenerative diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : By inhibiting MAO-B, this compound may protect against oxidative stress and neurodegeneration, making it a candidate for further studies in neuroprotection .

- Antidepressant Activity : The modulation of neurotransmitter levels through MAO inhibition can lead to antidepressant effects, similar to other known MAO inhibitors like rasagiline .

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that related compounds effectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting significant potential for neuroprotective applications .

- Animal Models : Animal studies have shown that compounds with similar structures improve cognitive function in models of Alzheimer’s disease by increasing acetylcholine levels through the inhibition of acetylcholinesterase .

Comparative Analysis

The following table summarizes the biological activity and properties of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Mechanism of Action | Biological Activity |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-3-(7-methoxy... | C26H30N2O4 | MAO-B Inhibition | Neuroprotective, Antidepressant |

| Rasagiline | C12H13N | MAO-B Inhibition | Antidepressant, Neuroprotective |

| Selegiline | C13H17N | MAO-B Inhibition | Antidepressant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.